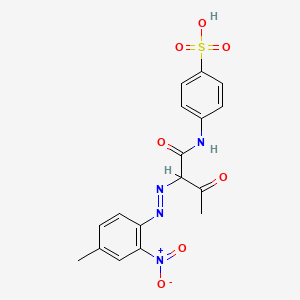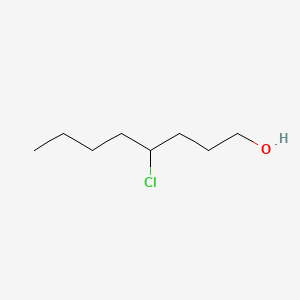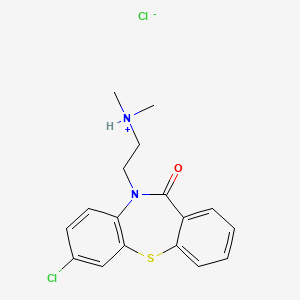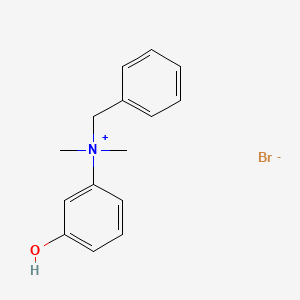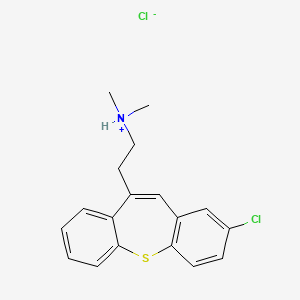
Zinc diacetate, ammoniate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc diacetate, ammoniate is a chemical compound with the molecular formula C2H7NO2Zn. It is also known as zinc acetate ammoniate. This compound is a coordination complex where zinc is coordinated with acetate and ammonia ligands. It is commonly used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Zinc diacetate, ammoniate can be synthesized through a simple precipitation method. One common route involves reacting zinc acetate dihydrate with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Zn(CH3COO)2⋅2H2O+NH4OH→Zn(CH3COO)2⋅NH3+2H2O
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where zinc acetate and ammonium hydroxide are mixed under controlled temperature and pH conditions. The resulting product is then purified and dried to obtain the final compound.
化学反应分析
Types of Reactions
Zinc diacetate, ammoniate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The acetate and ammonia ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like chloride, nitrate, or sulfate.
Major Products Formed
Oxidation: Zinc oxide (ZnO)
Reduction: Elemental zinc (Zn)
Substitution: Various zinc coordination complexes depending on the ligands used.
科学研究应用
Zinc diacetate, ammoniate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in catalysis and materials science.
Biology: It is used in the preparation of zinc-containing enzymes and proteins for biochemical studies.
Medicine: this compound is used in the formulation of zinc supplements and medications for treating zinc deficiency.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of zinc diacetate, ammoniate involves its ability to release zinc ions (Zn²⁺) in solution. These zinc ions can interact with various molecular targets and pathways, including:
Catalytic Role: Zinc ions act as cofactors for many enzymes, facilitating catalytic reactions.
Structural Role: Zinc ions stabilize the structure of proteins and nucleic acids.
Regulatory Role: Zinc ions play a role in signal transduction and gene expression.
相似化合物的比较
Similar Compounds
Zinc acetate: Similar in structure but lacks the ammonia ligand.
Zinc chloride: Another zinc coordination compound with chloride ligands.
Zinc sulfate: A zinc compound with sulfate ligands.
Uniqueness
Zinc diacetate, ammoniate is unique due to the presence of both acetate and ammonia ligands, which confer distinct chemical properties and reactivity compared to other zinc compounds. Its ability to release zinc ions in a controlled manner makes it valuable in various applications.
属性
CAS 编号 |
68213-77-4 |
|---|---|
分子式 |
C4H10NO4Zn+ |
分子量 |
201.5 g/mol |
IUPAC 名称 |
azanium;zinc;diacetate |
InChI |
InChI=1S/2C2H4O2.H3N.Zn/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H3;/q;;;+2/p-1 |
InChI 键 |
OELBWGDMKHUKCU-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)
![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)


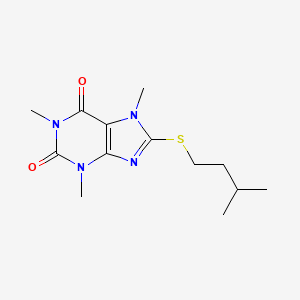
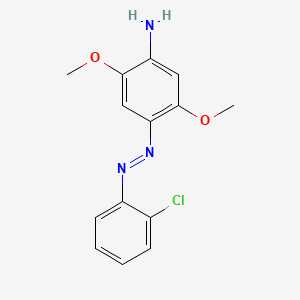

![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
